molecular formula C16H11Cl3N2O4 B10904947 N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

Cat. No.: B10904947
M. Wt: 401.6 g/mol
InChI Key: RMHMNMAQTYYWLA-CGOBSMCZSA-N
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Description

N’~1~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Intermediate: The initial step involves the synthesis of the 6-chloro-1,3-benzodioxole intermediate through a cyclization reaction of appropriate precursors under acidic conditions.

    Condensation Reaction: The benzodioxole intermediate is then subjected to a condensation reaction with a hydrazide derivative, specifically 2-(2,4-dichlorophenoxy)acetic acid hydrazide, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N’~1~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1,3-benzodioxole: Shares the benzodioxole core structure but lacks the additional functional groups.

    2-(2,4-Dichlorophenoxy)acetic acid: Contains the phenoxyacetic acid moiety but lacks the benzodioxole structure.

Uniqueness

N’~1~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE is unique due to its combination of the benzodioxole and phenoxyacetic acid moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H11Cl3N2O4

Molecular Weight

401.6 g/mol

IUPAC Name

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C16H11Cl3N2O4/c17-10-1-2-13(12(19)4-10)23-7-16(22)21-20-6-9-3-14-15(5-11(9)18)25-8-24-14/h1-6H,7-8H2,(H,21,22)/b20-6+

InChI Key

RMHMNMAQTYYWLA-CGOBSMCZSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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